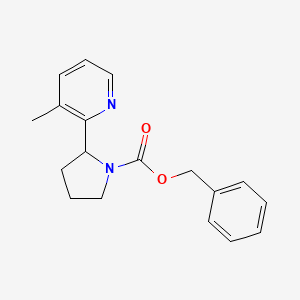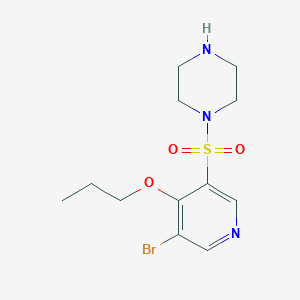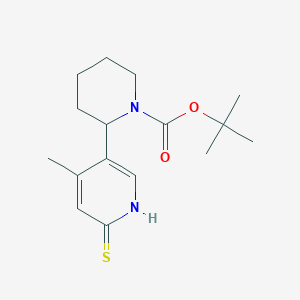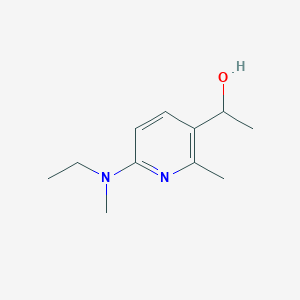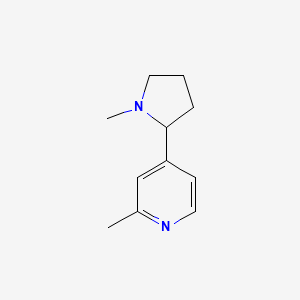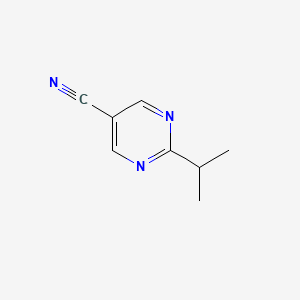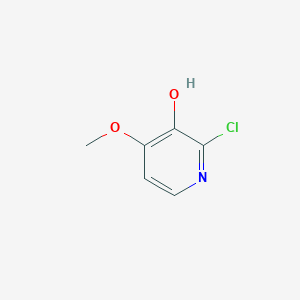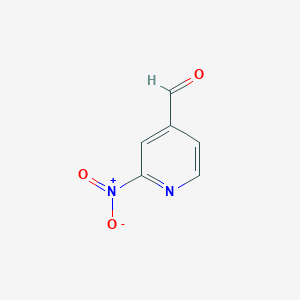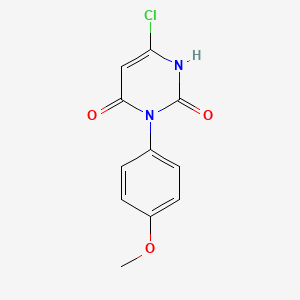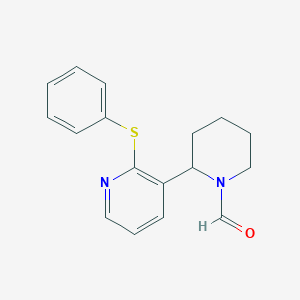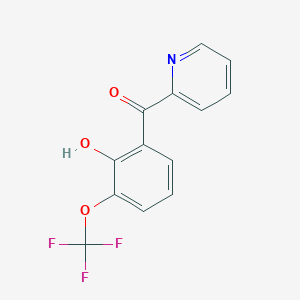
2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine is a chemical compound that features a trifluoromethoxy group attached to a benzoyl-pyridine structure. The trifluoromethoxy group is known for its unique properties, making it a valuable substituent in various fields such as pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor undergoes substitution with a trifluoromethoxy group . The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like NBS or DBH in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine has a wide range of scientific research applications:
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the hydroxyl and carbonyl groups can form hydrogen bonds with biological targets, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxy-3-methoxybenzoyl)pyridine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(2-Hydroxy-3-chlorobenzoyl)pyridine: Contains a chlorine atom instead of a trifluoromethoxy group.
Uniqueness
2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications compared to its analogs .
Propiedades
Fórmula molecular |
C13H8F3NO3 |
|---|---|
Peso molecular |
283.20 g/mol |
Nombre IUPAC |
[2-hydroxy-3-(trifluoromethoxy)phenyl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-6-3-4-8(12(10)19)11(18)9-5-1-2-7-17-9/h1-7,19H |
Clave InChI |
MKQBILHPPFWMPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)C2=C(C(=CC=C2)OC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Piperazin-1-yl)benzo[d][1,2,3]triazine](/img/structure/B11812063.png)
